molecular formula C18H18N2O2S B4185170 N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Cat. No.: B4185170
M. Wt: 326.4 g/mol
InChI Key: ILBQSMZSCIZRRT-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a cyano group, and an indene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide typically involves multiple steps, starting with the preparation of the thienyl and indene intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

    Thienyl Intermediate Preparation: The thienyl intermediate can be synthesized through a series of reactions involving the functionalization of thiophene derivatives. Common reagents include bromine, acetic acid, and sodium cyanide.

    Indene Intermediate Preparation: The indene intermediate is usually prepared by hydrogenation of indene derivatives, using palladium or platinum catalysts.

    Final Coupling Reaction: The final step involves coupling the thienyl and indene intermediates through an acylation reaction, using reagents such as acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Amines, alcohols, appropriate solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-12(2)23-18(16(11)9-19)20-17(21)10-22-15-7-6-13-4-3-5-14(13)8-15/h6-8H,3-5,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBQSMZSCIZRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)COC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Reactant of Route 5
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Reactant of Route 6
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N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

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